N-Nonylmaleimide
Overview
Description
“N-Methylmaleimide” is a naturally-occurring organic compound with the formula of C5H5NO2 . It’s an alkene that is reactive toward thiols and is commonly used to modify cysteine residues in proteins and peptides .
Synthesis Analysis
The synthesis of a substituted N-phenylmaleimide can be achieved in two steps from maleic anhydride and a substituted aniline followed by its Diels–Alder reaction with 2,5-dimethylfuran .Molecular Structure Analysis
Quantitative NOE methods in NMR are an important tool for 3D structural analysis of small molecules . X-ray crystallography can also be used to determine the three-dimensional molecular structure of small molecule compounds .Chemical Reactions Analysis
Reactions between thiols and functional maleimide groups are often exploited to conjugate and display thiol-containing (bio)molecules on nanoparticle surfaces . NEM is a Michael acceptor in the Michael reaction, which means that it adds nucleophiles such as thiols .Physical and Chemical Properties Analysis
Nanomaterials are different compared to micro- or bulk materials. They have novel or enhanced physicochemical properties including mechanical, thermal, magnetic, electronic, optical, and catalytic properties .Scientific Research Applications
Toxic Effects on Plants Studies highlight the presence of NP in plants, with levels found to exceed no observable effect levels (NOEL) by a significant margin. This poses a risk not only to consumer health but also burdens the plant's natural defense system, potentially leading to growth disorders. Plants exposed to NP exhibit signs of growth reduction, changes in organelle structure, and oxidative damage. Such adverse effects may hinder efforts towards food security and the achievement of sustainable development goals (de Bruin et al., 2019).
Toxic Effects on Human Health and Wildlife NP, due to its weak estrogenic activity, affects the estrogen receptor (ER) and is associated with negative impacts on male fertility, such as disruptions in spermatogenesis and sperm quality. The comprehensive review of the literature underlines the endocrine-disrupting (ED) effects of NP, manifesting through interference with ER and causing perturbations in the male reproductive tract. This evidence underscores the urgency of addressing the potential health risks associated with the continuous use of NP and related compounds (Noorimotlagh et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-nonylpyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-3-4-5-6-7-8-11-14-12(15)9-10-13(14)16/h9-10H,2-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJAMUMWPRRGHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333585 | |
Record name | N-Nonylmaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20458-51-9 | |
Record name | N-Nonylmaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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